

# Gas chromatography-mass spectrometry (GC-MS) of 4-Dodecanol

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## Compound of Interest

Compound Name: 4-Dodecanol

Cat. No.: B156585

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **4-Dodecanol**

## Introduction

**4-Dodecanol** (CAS: 10203-32-4), a secondary fatty alcohol with the molecular formula  $C_{12}H_{26}O$ , is utilized in various industrial and research applications, including as a fragrance ingredient, a chemical intermediate, and in studies of insect pheromones.<sup>[1][2][3]</sup> Its analysis is crucial for quality control, purity assessment, and identification in complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **4-dodecanol**.<sup>[4]</sup> This method offers high resolution and sensitivity, while the mass spectrometer provides structural information, enabling unambiguous identification based on the compound's mass spectrum and fragmentation pattern.<sup>[5]</sup> This application note provides a detailed protocol for the analysis of **4-Dodecanol** using GC-MS.

## Experimental Protocols

### Standard Preparation

A standard solution of **4-Dodecanol** is prepared for direct injection to establish its retention time and mass spectral characteristics.

- Materials:

- **4-Dodecanol** ( $\geq 98\%$  purity)
- Hexane (GC grade) or other suitable solvent like Dichloromethane.[6]
- Volumetric flask (e.g., 10 mL)
- Micropipette
- Analytical balance
- GC vial with septum cap
- Procedure:
  - Accurately weigh approximately 10 mg of **4-Dodecanol** standard.
  - Transfer the weighed standard into a 10 mL volumetric flask.
  - Dissolve and dilute to the mark with hexane to achieve a concentration of approximately 1 mg/mL.[6]
  - Mix the solution thoroughly by inversion.
  - Transfer an aliquot of the standard solution into a 2 mL GC vial and seal it.

## GC-MS Instrumentation and Method Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. A non-polar capillary column is generally suitable for the analysis of long-chain alcohols.[5][6]

Parameter	Recommended Value
Gas Chromatograph	
Column	DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Carrier Gas	Helium, constant flow at 1.0 mL/min[7]
Injection Mode	Split (e.g., 50:1 ratio)[5][6]
Injection Volume	1 µL
Injector Temperature	250 °C[7]
Oven Temperature Program	Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 min.[7]
Mass Spectrometer	
Ion Source Temperature	230 °C
Interface Temperature	280 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 35 - 400
Solvent Delay	3 minutes

## Data Presentation

### Chromatographic and Mass Spectrometric Data

The analysis of **4-Dodecanol** under the specified conditions is expected to yield a single chromatographic peak. The identity of the peak is confirmed by its mass spectrum.

Compound	Molecular Weight (g/mol )	Expected Retention Time (min)	Key Mass Fragments (m/z)
4-Dodecanol	186.33[1][2]	~ 12-15	43, 57, 73 (base peak), 83, 97

Note: Retention time is an estimate and will vary depending on the specific GC system and conditions.

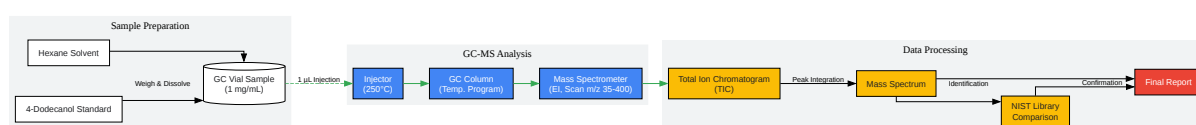
## Interpretation of Mass Spectrum

The mass spectrum of **4-Dodecanol** is characterized by specific fragmentation patterns typical of secondary alcohols.[8]

- Molecular Ion (M<sup>+</sup>): The molecular ion peak at m/z 186 may be weak or absent.
- Alpha-Cleavage: The most significant fragmentation occurs via alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group.[8][9]
  - Cleavage of the C3-C4 bond results in the loss of a propyl radical, yielding a stable, resonance-stabilized ion at m/z 73, which is often the base peak.
  - Cleavage of the C4-C5 bond results in the loss of an octyl radical, leading to a fragment at m/z 157. A fragment corresponding to the propyl group may be seen at m/z 43.
- Dehydration: A peak corresponding to the loss of a water molecule (M-18) may be observed at m/z 168.[8]
- Other Fragments: Other smaller fragments at m/z 57, 83, and 97 arise from further fragmentation of the alkyl chain.

## Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of **4-Dodecanol**.



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Caption: Workflow for GC-MS analysis of **4-Dodecanol**.

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